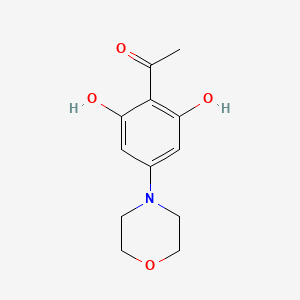
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone is an organic compound characterized by the presence of a morpholine ring and two hydroxyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone typically involves the reaction of 2,6-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR and HPLC, are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions: 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
相似化合物的比较
2,6-Dihydroxybenzaldehyde: Lacks the morpholine ring, making it less soluble.
4-Morpholinobenzaldehyde: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
Uniqueness: 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
1-(2,6-dihydroxy-4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO4/c1-8(14)12-10(15)6-9(7-11(12)16)13-2-4-17-5-3-13/h6-7,15-16H,2-5H2,1H3 |
InChI 键 |
DTXHOCMXEIIFJS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1O)N2CCOCC2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
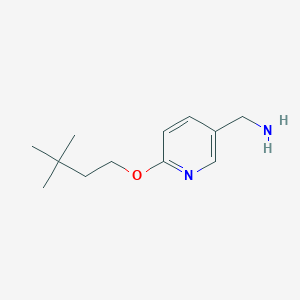
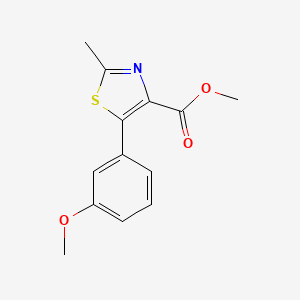
![1,4-Diazabicyclo[2.2.2]octane, hydrochloride](/img/structure/B8563394.png)
![4-(4-[1,2,3]Triazol-1-yl-butyl)phenol](/img/structure/B8563402.png)
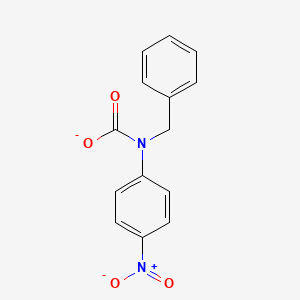
![Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B8563417.png)
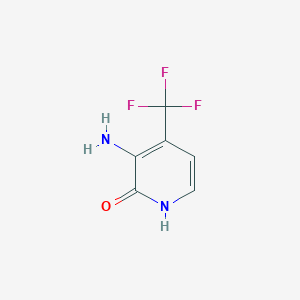
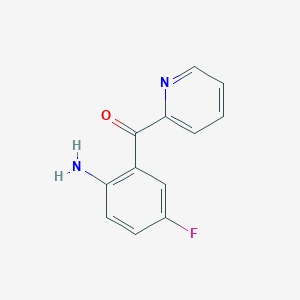

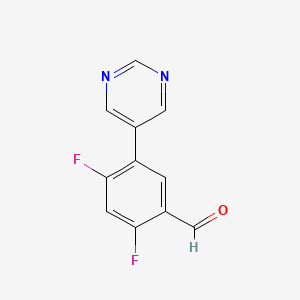
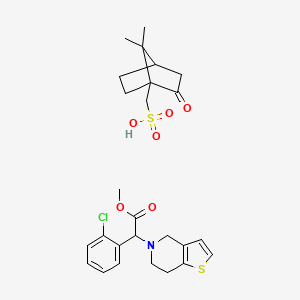
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)

![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)
